![molecular formula C13H8F6N4O B2803504 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone CAS No. 866145-78-0](/img/structure/B2803504.png)
2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C13H8F6N4O and its molecular weight is 350.224. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, a compound from this series demonstrated enhanced antibacterial efficacy (Bheemanapalli et al., 2008).
Synthesis of Novel Compounds
A compound, 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine, was synthesized as a precursor for the development of novel imidazo[1,2-a]pyrimidine compounds through various cyclization and modification steps. These compounds were then characterized by NMR and IR spectroscopy, indicating a potential for diverse applications in chemical research (Liu, 2013).
Inhibition of Gene Expression
Substituted pyrimidine compounds have been explored for their ability to inhibit NF-kappaB and AP-1 gene expression. Through structure-activity relationship studies and cellular activity assays, certain compounds exhibited potential as inhibitors, thereby opening avenues for therapeutic applications (Palanki et al., 2000).
Synthesis of Trifluoromethylated Analogues
Research has been conducted on synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues and their esters have shown interesting properties, including the stabilization of conformations due to intramolecular interactions, which could have implications in material science or pharmaceutical chemistry (Sukach et al., 2015).
Development of Cyclooxygenase-2 Inhibitors
Research has identified a novel series of cyclooxygenase-2 (COX-2) inhibitors based on the 2-pyrimidine scaffold. These compounds, distinct from the common 1,2-diarylheterocycle based molecules, have shown potent and selective inhibition properties along with favorable pharmacokinetic profiles, suggesting potential for therapeutic applications (Swarbrick et al., 2009).
properties
IUPAC Name |
2-amino-6-(trifluoromethyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N4O/c14-12(15,16)8-4-2-1-3-7(8)6-21-23-10(24)5-9(13(17,18)19)22-11(23)20/h1-6H,(H2,20,22)/b21-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGERJMIZAHJW-AERZKKPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


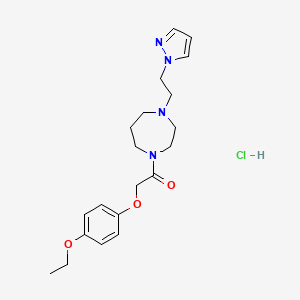
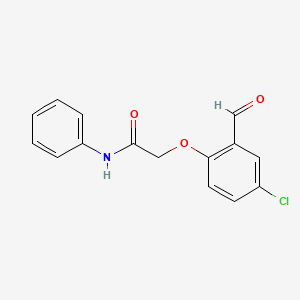
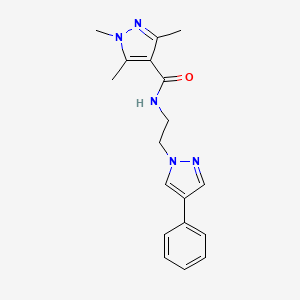
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2803428.png)
![6-methyl-4-oxo-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2803429.png)

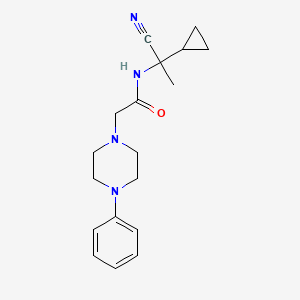
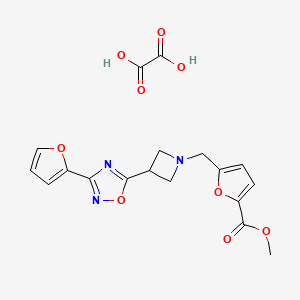
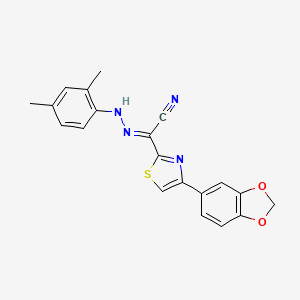
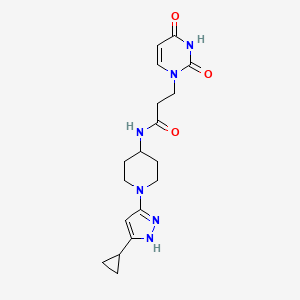
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)